molecular formula C20H25N3O4S B2551702 (E)-3-(furan-2-yl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acrylamide CAS No. 1021254-93-2

(E)-3-(furan-2-yl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acrylamide

Cat. No.: B2551702
CAS No.: 1021254-93-2
M. Wt: 403.5
InChI Key: UUZXFRYEKQOVLK-MDZDMXLPSA-N
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Description

“(E)-3-(furan-2-yl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acrylamide” is an acrylamide derivative featuring a furan-2-yl group conjugated to an acrylamide backbone and a 3-((4-phenylpiperazin-1-yl)sulfonyl)propyl substituent. The furan ring contributes π-electron density, while the sulfonamide-linked phenylpiperazine moiety may enhance solubility and modulate receptor interactions.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c24-20(10-9-19-8-4-16-27-19)21-11-5-17-28(25,26)23-14-12-22(13-15-23)18-6-2-1-3-7-18/h1-4,6-10,16H,5,11-15,17H2,(H,21,24)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZXFRYEKQOVLK-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acrylamide is a compound of increasing interest in medicinal chemistry, particularly for its potential applications in antiviral therapies and as a modulator of nicotinic acetylcholine receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H25N3O4S
  • Molecular Weight : 403.5 g/mol
  • IUPAC Name : (E)-3-(furan-2-yl)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]prop-2-enamide

The compound exhibits significant interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. Research indicates that it acts as a positive allosteric modulator , enhancing receptor activity, which is crucial for mediating neurotransmission related to anxiety and depression.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against coronaviruses. Its unique structure allows it to target viral replication processes effectively. Preliminary findings suggest that it could inhibit viral entry or replication, making it a candidate for further development in antiviral drug discovery.

Anxiolytic Effects

Research has shown that related compounds, such as 3-furan-2-yl-N-p-tolyl-acrylamide, demonstrate anxiolytic-like activity in animal models. These studies indicate that modulation of α7 nAChRs plays a pivotal role in reducing anxiety-like behaviors. The anxiolytic effects were observed at doses as low as 0.5 mg/kg, with increased efficacy noted after chronic treatment .

Case Studies

  • Study on Nicotinic Receptor Modulation :
    • Objective : To evaluate the anxiolytic effects of 3-furan-2-yl-N-p-tolyl-acrylamide.
    • Methodology : Mice were subjected to elevated plus maze and novelty suppressed feeding tests.
    • Findings : The compound induced significant anxiolytic-like behavior, particularly after chronic administration, suggesting its potential therapeutic use in anxiety disorders .
  • Antiviral Activity Assessment :
    • Objective : To assess the effectiveness of (E)-3-(furan-2-yl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acrylamide against coronaviruses.
    • Methodology : In vitro assays were conducted to evaluate viral replication.
    • Findings : The compound showed promising results in inhibiting viral replication, warranting further investigation into its mechanism and efficacy.

Research Findings Summary Table

Study FocusCompound TestedKey FindingsReference
Anxiolytic Activity3-furan-2-yl-N-p-tolyl-acrylamideInduced anxiolytic effects at low doses
Antiviral Potential(E)-3-(furan-2-yl)-N-(3-sulfonyl)Inhibited coronavirus replication

Comparison with Similar Compounds

Heterocyclic Modifications

  • (E)-3-(furan-2-yl)-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]prop-2-enamide (): Key differences: Replaces the phenylpiperazine-sulfonylpropyl group with a benzothiazole-sulfamoyl moiety. This could alter selectivity in receptor binding.
  • (E)-N-(3-(methyl(nitroso)amino)propyl)-3-(thiophen-2-yl)acrylamide (): Key differences: Substitutes furan with thiophene and introduces a nitroso group.

Aromatic and Electronic Modifications

  • (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012, ): Key differences: Features a nitro group (electron-withdrawing) and p-tolyl group (electron-donating).
  • (Z)-2-[(E)-3-(4-methoxyphenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide (4412, ) :

    • Key differences : Includes a methoxyphenyl group (electron-donating) and pyridinyl ring.
    • Impact : The methoxy group improves solubility, and the pyridine nitrogen may facilitate hydrogen bonding or metal coordination.

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Notable Features
Target Compound ~485.56 g/mol† Furan, acrylamide, phenylpiperazine-sulfonamide Balanced lipophilicity and solubility
(E)-3-(furan-2-yl)-N-[6-(propan-2-ylsulfamoyl)benzothiazol-2-yl]acrylamide ~433.47 g/mol Benzothiazole, isopropylsulfamoyl Enhanced aromatic stacking
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012) ~449.46 g/mol Nitrophenyl, p-tolyl High electrophilicity
(E)-N-(3-(methyl(nitroso)amino)propyl)-3-(thiophen-2-yl)acrylamide ~323.37 g/mol Thiophene, nitroso Potential redox instability

†Calculated based on formula.

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